molecular formula C25H23N3O5S2 B3412584 ethyl 2-(2-((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate CAS No. 933026-52-9

ethyl 2-(2-((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate

Cat. No.: B3412584
CAS No.: 933026-52-9
M. Wt: 509.6 g/mol
InChI Key: IFQPNRKKSNBAHD-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate is a complex organic compound that belongs to the class of benzothiadiazine derivatives. This compound is characterized by its unique structure, which includes a benzyl group, a thiadiazine ring, and an ethyl ester group. Benzothiadiazine derivatives are known for their diverse pharmacological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, and anticancer properties .

Preparation Methods

The synthesis of ethyl 2-(2-((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate involves several stepsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated systems and advanced analytical techniques ensures the purity and quality of the final product .

Chemical Reactions Analysis

Ethyl 2-(2-((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation include sulfoxides and sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of thiols and amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the ester group, resulting in the formation of various substituted derivatives.

Scientific Research Applications

Ethyl 2-(2-((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate has several scientific research applications:

    Chemistry: This compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

    Biology: In biological research, this compound is studied for its potential antimicrobial and antiviral activities. It has shown promise in inhibiting the growth of various bacterial and viral strains.

    Medicine: The pharmacological properties of this compound make it a candidate for drug development. It has been investigated for its potential use in treating hypertension, diabetes, and cancer.

    Industry: In the industrial sector, this compound is used in the development of new materials and chemical products.

Comparison with Similar Compounds

Ethyl 2-(2-((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate can be compared with other benzothiadiazine derivatives, such as:

    Chlorothiazide: A well-known diuretic used in the treatment of hypertension and edema. Unlike this compound, chlorothiazide lacks the benzyl group and has a simpler structure.

    Hydrochlorothiazide: Another diuretic with a similar structure to chlorothiazide but with an additional chlorine atom. It is also used to treat hypertension and has a different pharmacological profile compared to this compound.

    Benzothiadiazine-1,1-dioxide derivatives: These compounds share the core structure of benzothiadiazine-1,1-dioxide but differ in their substituents.

Properties

IUPAC Name

ethyl 2-[[2-[(4-benzyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O5S2/c1-2-33-24(30)19-12-6-7-13-20(19)26-23(29)17-34-25-27-35(31,32)22-15-9-8-14-21(22)28(25)16-18-10-4-3-5-11-18/h3-15H,2,16-17H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFQPNRKKSNBAHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl 2-(2-((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate
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ethyl 2-(2-((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate
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ethyl 2-(2-((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate
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ethyl 2-(2-((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate
Reactant of Route 5
Reactant of Route 5
ethyl 2-(2-((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate
Reactant of Route 6
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ethyl 2-(2-((4-benzyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)benzoate

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